molecular formula C11H17NO2 B13649401 tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 702666-73-7

tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13649401
CAS No.: 702666-73-7
M. Wt: 195.26 g/mol
InChI Key: ZATXHTCUZAWODK-BDAKNGLRSA-N
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Description

tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate: is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions are scaled up, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the bicyclic structure into more saturated analogs.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Saturated bicyclic compounds.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

Biology: In biological research, it can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Comparison:

This detailed article provides a comprehensive overview of tert-butyl (1R,4S)-2-azabicyclo[221]hept-5-ene-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

702666-73-7

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

ZATXHTCUZAWODK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C=C2

Origin of Product

United States

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